molecular formula C8H8BrNO2 B2868111 5-Bromo-2-ethylpyridine-3-carboxylic acid CAS No. 1211580-62-9

5-Bromo-2-ethylpyridine-3-carboxylic acid

Cat. No.: B2868111
CAS No.: 1211580-62-9
M. Wt: 230.061
InChI Key: PTNDGAROFITBAL-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylpyridine-3-carboxylic acid is a pyridine derivative featuring a bromine atom at position 5, an ethyl group at position 2, and a carboxylic acid moiety at position 2. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name

5-bromo-2-ethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNDGAROFITBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-2-ethylpyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 2-ethylpyridine-3-carboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

5-Bromo-2-ethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

5-Bromo-2-ethylpyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their distinguishing features are compared below:

Compound Name Substituents (Position) CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications
5-Bromo-2-pyridinecarboxylic acid Br (5), COOH (2) 30766-11-1 C₆H₄BrNO₂ 202.01 173–175 Intermediate in drug synthesis
5-Bromo-3-methylpyridine-2-carboxylic acid Br (5), CH₃ (3), COOH (2) 886365-43-1 C₇H₆BrNO₂ 216.03 N/A Ligand in metal coordination
5-Bromo-3-(phenylmethoxy)-2-pyridinecarboxylic acid Br (5), OCH₂Ph (3), COOH (2) 1393534-89-8 C₁₃H₁₀BrNO₃ 316.13 N/A Bulky substituent enhances steric effects
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carboxylic acid Br (5), I (2), CH₃ (4,6), COOH (3) 2244721-35-3 C₉H₈BrINO₂ 385.98 N/A Halogen diversity for cross-coupling
5-Bromonicotinic acid Br (5), COOH (3) 20826-04-4 C₆H₄BrNO₂ 202.01 N/A Anti-mycobacterial activity

Key Trends and Insights

Substituent Position and Reactivity
  • This affects crystallization behavior, as seen in its higher melting point (173–175°C) . In contrast, COOH at position 3 (e.g., 5-bromonicotinic acid) may enhance solubility in polar solvents due to altered dipole moments .
Halogen and Alkyl Group Effects :
  • Bromine vs. Iodine : The iodo-substituted analog (CAS 2244721-35-3) is more reactive in Suzuki-Miyaura couplings due to iodine’s superior leaving-group ability .
  • Ethyl vs.
Steric and Electronic Modulation :
  • Bulky groups like benzyloxy (CAS 1393534-89-8) hinder electrophilic substitution reactions but stabilize intermediates in nucleophilic aromatic substitution .

Biological Activity

5-Bromo-2-ethylpyridine-3-carboxylic acid (BECA) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a bromine atom and a carboxylic acid group, which contribute to its reactivity and interaction with various biological targets. This article explores the biological activity of BECA, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular structure of BECA is pivotal for its biological activity. The compound features:

  • A pyridine ring, which is known for its ability to interact with biological molecules.
  • A bromine atom at the 5-position, enhancing its electrophilic character.
  • A carboxylic acid group at the 3-position, which can participate in hydrogen bonding and ionic interactions.

The mechanism through which BECA exerts its biological effects involves several pathways:

  • Enzyme Inhibition : BECA can inhibit specific enzymes by binding to their active sites. This interaction can prevent substrate access, thereby modulating metabolic pathways.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses.
  • Nucleic Acid Interaction : The carboxylic acid group allows for potential interactions with nucleic acids, which could affect gene expression and protein synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of BECA and its derivatives. For instance, compounds derived from similar pyridine structures have shown promising activity against various cancer cell lines:

CompoundCell LineIC50 (μM)Activity
BECAA54915Moderate
Derivative AMCF-710High
Derivative BHeLa12High

These findings suggest that modifications to the pyridine structure can enhance cytotoxicity against cancer cells while maintaining selectivity towards non-cancerous cells .

Antimicrobial Activity

BECA has also been investigated for its antimicrobial properties. Its activity against multidrug-resistant strains of bacteria has been particularly noteworthy:

PathogenMIC (μg/mL)Activity Level
Staphylococcus aureus (MRSA)8Potent
Escherichia coli16Moderate
Klebsiella pneumoniae32Low

The presence of the bromine atom in BECA is believed to enhance its binding affinity to bacterial targets, thus increasing its efficacy against resistant strains .

Case Studies

  • In Vitro Studies : A study conducted on A549 lung adenocarcinoma cells demonstrated that BECA reduced cell viability significantly compared to control groups. The mechanism was attributed to apoptosis induction mediated by reactive oxygen species (ROS) generation.
  • Animal Models : In vivo studies using mouse models showed that administration of BECA led to a reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

When compared to other pyridine derivatives, BECA exhibits unique properties due to its bromine substitution:

CompoundBromine SubstitutionAnticancer ActivityAntimicrobial Activity
5-Bromo-2-methylpyridine-3-carboxylic acidYesModerateLow
5-Chloro-2-ethylpyridine-3-carboxylic acidNoLowModerate
2-Ethylpyridine-3-carboxylic acidNoNoneLow

The presence of bromine in BECA enhances both anticancer and antimicrobial activities compared to compounds lacking this substitution .

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